molecular formula C16H14N2O B4466737 N-(3-methoxyphenyl)quinolin-4-amine

N-(3-methoxyphenyl)quinolin-4-amine

Cat. No.: B4466737
M. Wt: 250.29 g/mol
InChI Key: NVTVDUXZHHRTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)quinolin-4-amine is a quinoline derivative serving as a key chemical scaffold in medicinal chemistry research. The core structure of this compound is of significant interest in early-stage drug discovery, particularly in the development of novel anticancer and central nervous system (CNS)-targeted therapeutics. Quinoline derivatives have demonstrated substantial potential as antitumor agents. Research indicates that analogous compounds, such as N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine, exhibit potent antiproliferative activity against a range of human tumor cell lines, including HCT-116 (colorectal), A2780 (ovarian), and Hela (cervical) cells . The antitumor mechanism for this class of compounds may involve the induction of cancer cell death through an ATG5-dependent autophagy pathway . Furthermore, the quinoline scaffold is a well-established motif in anticancer drug development, with mechanisms of action that can include growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . Beyond oncology, the quinoline structure is a promising precursor for designing potent and selective Phosphodiesterase type 5 (PDE5) inhibitors . PDE5 inhibitors that readily cross the blood-brain barrier are being investigated for the treatment of neurological conditions such as Alzheimer's disease, where they have been shown in model systems to rescue synaptic and memory defects by modulating the cGMP/CREB pathway . The structural features of this compound make it a valuable synthetic intermediate for researchers exploring these and other biological targets. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-methoxyphenyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-19-13-6-4-5-12(11-13)18-16-9-10-17-15-8-3-2-7-14(15)16/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTVDUXZHHRTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)quinolin-4-amine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of a 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, are often preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. This inhibition can lead to the disruption of cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects
  • N-(3-Fluorophenyl)-7-(octyloxy)quinolin-4-amine: Replacing the methoxy group with fluorine reduces antiproliferative potency (IC₅₀ > 10 µM), suggesting electron-donating groups enhance activity .
  • N-(3-Nitrophenyl)-7-(benzyloxy)quinolin-4-amine: The electron-withdrawing nitro group further diminishes activity, highlighting the importance of electron-rich aryl substituents .
Modifications on the Quinoline Core
  • 5,6,7-Trimethoxy-N-phenylquinolin-4-amine Derivatives: Trimethoxy substitutions (e.g., compound 7e) enhance cytotoxicity (IC₅₀ = 1.2–3.8 µM against MCF-7 cells) but increase molecular weight (~400 Da), which may affect pharmacokinetics .
  • 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride: Dimethoxy groups improve water solubility (due to hydrochloride salt) but reduce membrane permeability compared to the non-ionized methoxy analog .
Hybrid Scaffolds
  • Imidazo[4,5-c]quinolin-4-amine Derivatives: Compounds like N-(3,4-dichlorophenyl)-2-(exo-norbornanyl)-1H-imidazo[4,5-c]quinolin-4-amine (17) exhibit allosteric modulation but lack antiproliferative activity, indicating scaffold specificity for biological targets .

Pharmacological Activity

Compound Biological Target Key Activity (IC₅₀ or EC₅₀) Mechanism of Action
N-(3-Methoxyphenyl)quinolin-4-amine Cancer cell lines (HCT-116, etc.) 2.56–3.67 µM ATG5-dependent autophagy inhibition
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine Undisclosed N/A Structural analog for SAR studies
5,6,7-Trimethoxy-N-(4-benzoylphenyl)quinolin-4-amine (7e) MCF-7 cells 1.2 µM Tubulin polymerization inhibition
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine Plasmodium falciparum 48 nM (culture assay) Heme detoxification disruption
Physicochemical Properties
  • LogP and Solubility :
    • The methoxy derivative (logP ~3.5) balances lipophilicity and solubility, whereas trifluoromethyl analogs (logP ~4.2) prioritize membrane penetration at the expense of aqueous solubility .
    • Hydrochloride salts (e.g., 6,7-dimethoxy analog) improve solubility but require formulation adjustments for in vivo use .

In Vivo Efficacy and Toxicity

  • This compound: Reduces tumor weight in mice without reported toxicity, suggesting a favorable therapeutic index .

Q & A

Q. What strategies optimize synergistic interactions with existing chemotherapeutics?

  • Methodology : Screen combinations with cisplatin or paclitaxel using Chou-Talalay synergy assays. Mechanistically, assess whether the compound sensitizes cells to DNA-damaging agents via autophagy inhibition. Validate synergy in 3D spheroid models to mimic tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)quinolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)quinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.